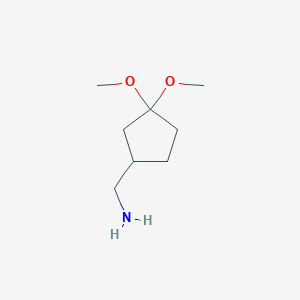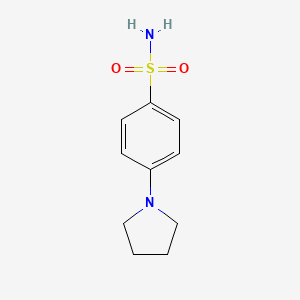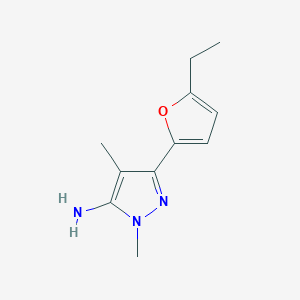![molecular formula C12H10ClN3O2 B13563496 6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, an amino group linked to a methylpyridine, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the condensation of 2-chloro-6-methylpyridine with appropriate amines followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency in forming carbon–carbon bonds .
化学反应分析
Types of Reactions
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation conditions are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Substituted amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Amino-6-methylpyridine: Shares the pyridine ring and amino group but lacks the chloro and carboxylic acid groups.
Picolinic acid: An isomer with the carboxylic acid group at a different position.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Uniqueness
6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, amino group, and carboxylic acid group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields .
属性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC 名称 |
6-chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-9(3-2-6-14-7)15-11-8(12(17)18)4-5-10(13)16-11/h2-6H,1H3,(H,15,16)(H,17,18) |
InChI 键 |
NCHXBVLQKMUKJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)NC2=C(C=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


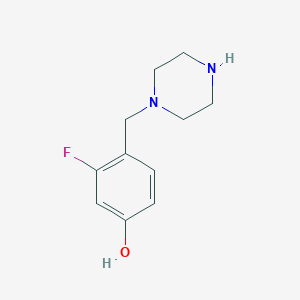
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
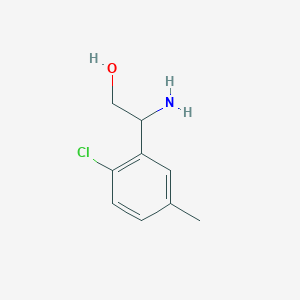
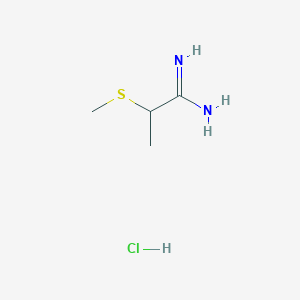
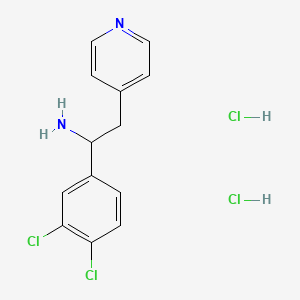
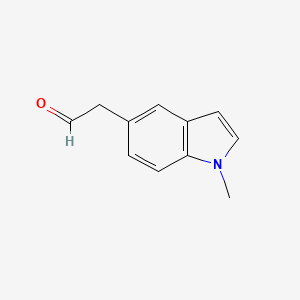
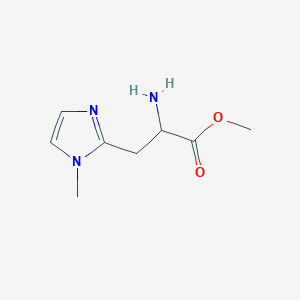
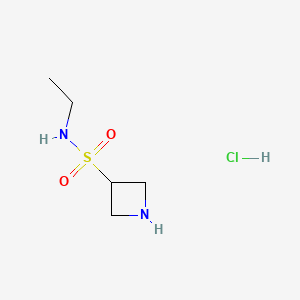
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
